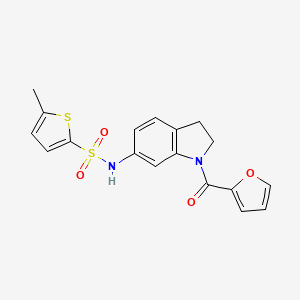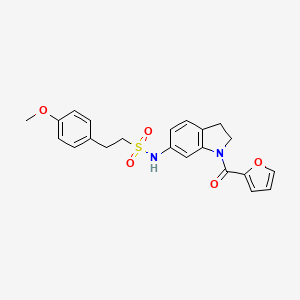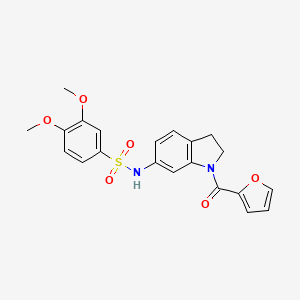
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. The development of FIIN-3 has been driven by the need for more effective cancer treatments that specifically target RTKs, which are often overexpressed in cancer cells and contribute to tumor growth and progression.
Mécanisme D'action
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, which prevents the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. This mechanism of action is similar to that of other small molecule RTK inhibitors, such as gefitinib and erlotinib, but N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has the advantage of being more selective and potent.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of the kinase AKT, which is involved in a variety of cellular processes including metabolism and cell survival. N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce autophagy, a cellular process that plays a role in the maintenance of cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its high potency and selectivity for RTKs, which makes it an attractive tool for studying the role of these receptors in cancer and other diseases. However, one limitation of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide and related compounds. One area of interest is the development of more potent and selective RTK inhibitors that can overcome resistance mechanisms that often arise in cancer cells. Another area of interest is the exploration of the broader physiological effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, which could have implications for the treatment of other diseases beyond cancer. Finally, there is also potential for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the role of RTKs in normal physiology, which could lead to new insights into the function of these receptors in health and disease.
Applications De Recherche Scientifique
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a targeted therapy for a variety of RTK-driven cancers. In particular, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the growth of lung cancer cells that harbor mutations in the epidermal growth factor receptor (EGFR) gene, which is a common driver of lung cancer.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLBWNADBLZLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



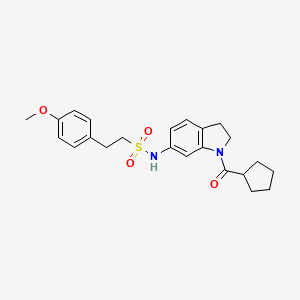
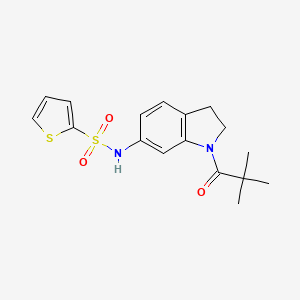
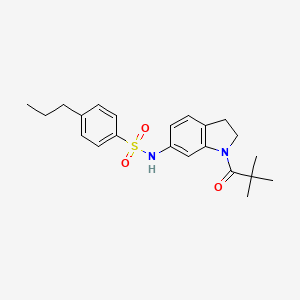
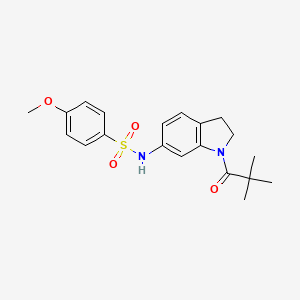
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B3205916.png)
![bromo-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}methanesulfonamide](/img/structure/B3205921.png)




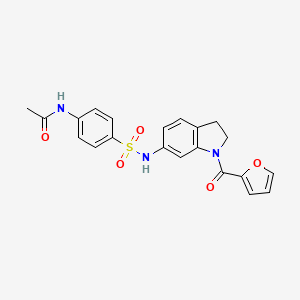
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B3205971.png)
